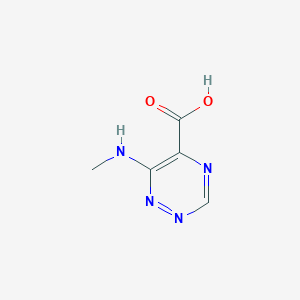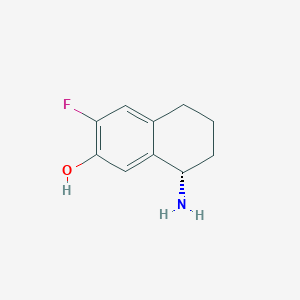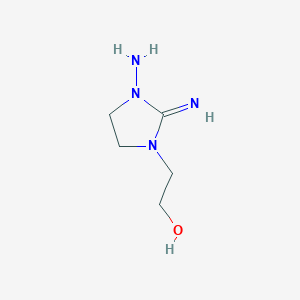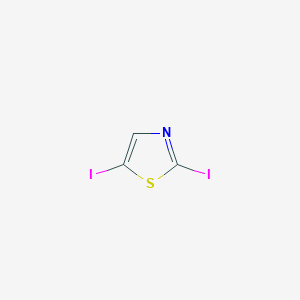
2,5-Diiodothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diiodothiazole is a heterocyclic compound containing sulfur, nitrogen, and iodine atoms. It belongs to the thiazole family, which is characterized by a five-membered ring structure with one sulfur and one nitrogen atom. The presence of iodine atoms at the 2 and 5 positions of the thiazole ring makes this compound unique and imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodothiazole typically involves the iodination of thiazole derivatives. One common method includes the reaction of thiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common in large-scale production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diiodothiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to 100°C.
Major Products:
Substitution Products: Azides, nitriles, organometallic derivatives.
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiazolidines.
Aplicaciones Científicas De Investigación
2,5-Diiodothiazole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,5-Diiodothiazole varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis . In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
2,4-Dibromothiazole: Contains bromine atoms instead of iodine; used in similar applications but with different reactivity and properties.
2,4-Diacetyl-5-bromothiazole: Contains acetyl and bromine substituents; used in flavor and fragrance industries.
Thiazole: The parent compound without halogen substituents; widely used in pharmaceuticals and agrochemicals.
Uniqueness of 2,5-Diiodothiazole: The presence of iodine atoms at the 2 and 5 positions imparts unique reactivity and properties to this compound. It exhibits higher reactivity in substitution reactions compared to its brominated counterparts and has distinct biological activities that make it a valuable compound in various research fields .
Propiedades
Número CAS |
108306-62-3 |
|---|---|
Fórmula molecular |
C3HI2NS |
Peso molecular |
336.92 g/mol |
Nombre IUPAC |
2,5-diiodo-1,3-thiazole |
InChI |
InChI=1S/C3HI2NS/c4-2-1-6-3(5)7-2/h1H |
Clave InChI |
HMYFQZITFYDGLS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


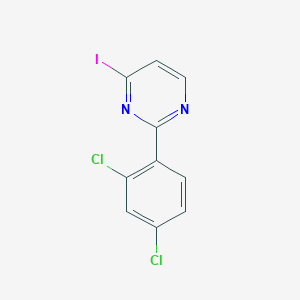
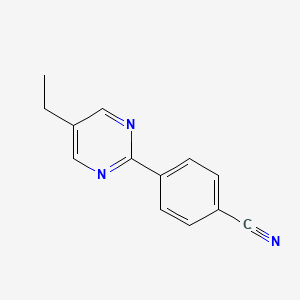

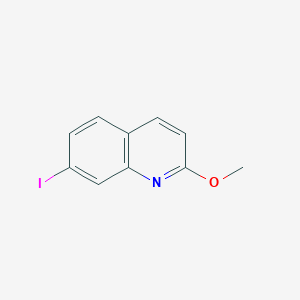
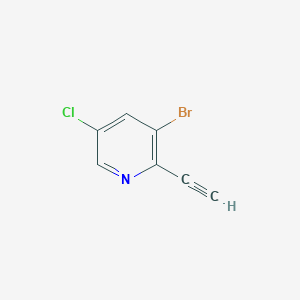
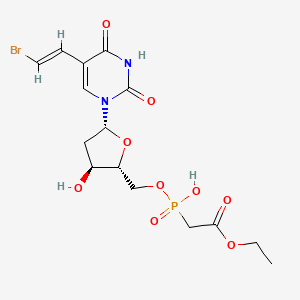
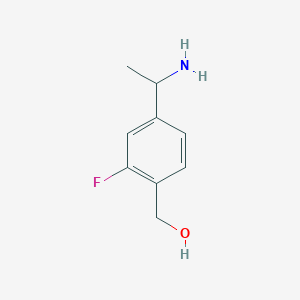
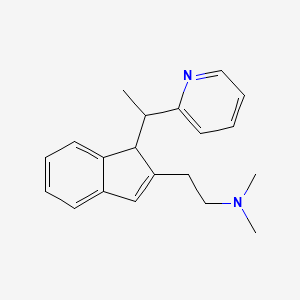

![6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13113060.png)
